N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea
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Overview
Description
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N’-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a piperidine ring, a phenyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N’-phenylurea typically involves the reaction of 4-methylpiperidine with isocyanates or carbamoyl chlorides. One common method includes the following steps:
Formation of the Intermediate: The reaction begins with the formation of an intermediate by reacting 4-methylpiperidine with a suitable isocyanate or carbamoyl chloride under controlled conditions.
Coupling Reaction: The intermediate is then coupled with 3-aminophenylurea in the presence of a catalyst, such as a base or an acid, to form the final product.
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired compound.
Industrial Production Methods
In an industrial setting, the production of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N’-phenylurea involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies, such as microwave-assisted synthesis and flow chemistry, enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the nature of the substituent and the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N’-phenylurea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N’-phenylurea
- N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N’-phenylcarbamate
Uniqueness
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N’-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and phenylurea moiety contribute to its versatility and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
1-[3-(4-methylpiperidine-1-carbonyl)phenyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-10-12-23(13-11-15)19(24)16-6-5-9-18(14-16)22-20(25)21-17-7-3-2-4-8-17/h2-9,14-15H,10-13H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKMURKWAQIFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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